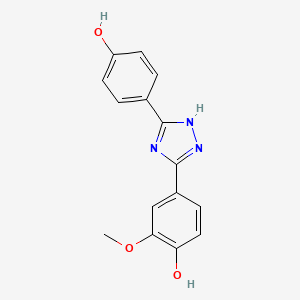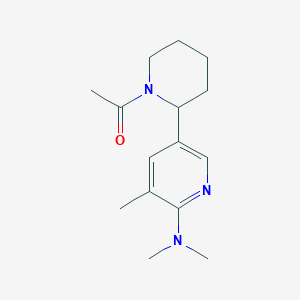
3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina es un compuesto químico con una importancia significativa en varios campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo aminometil y un átomo de cloro unidos a un anillo de piridina, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina suele implicar reacciones de varios pasosLas condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para maximizar la eficiencia y minimizar los costos. Las técnicas como los reactores de flujo continuo y la síntesis automatizada se pueden emplear para producir el compuesto en grandes cantidades .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina se somete a varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, halógenos). Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y presiones controladas para garantizar resultados óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
El clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando varios procesos bioquímicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina incluyen:
- Clorhidrato de ácido 3-(aminometil)fenilborónico
- Clorhidrato de ácido 3-(aminometil)bencenoborónico
- Clorhidrato de ácido 3-(aminometil)benzoico
Singularidad
Lo que diferencia al clorhidrato de 3-(aminometil)-4-cloropiridin-2-amina de estos compuestos similares es su combinación única de grupos funcionales, que permite una gama más amplia de reacciones químicas y aplicaciones. La presencia de los grupos aminometil y cloro en el anillo de piridina proporciona una reactividad y versatilidad distintas .
Propiedades
Número CAS |
1447606-43-0 |
|---|---|
Fórmula molecular |
C6H9Cl2N3 |
Peso molecular |
194.06 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-chloropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-5-1-2-10-6(9)4(5)3-8;/h1-2H,3,8H2,(H2,9,10);1H |
Clave InChI |
XFQYFGIQLPSTKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)





